1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyrazine ring. The presence of these rings imparts significant chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid involves several steps. One common method includes the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure. This reaction is typically carried out in the presence of a catalyst such as [Pd(dppf)Cl2]·CH2Cl2 under high pressure (40 atm) and elevated temperature (120°C) for 12 hours . The resulting product is then converted via nitrile intermediates to the corresponding amidoximes and amidines, which are further cyclocondensed to yield the final compound.
Chemical Reactions Analysis
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Industry: The compound is used in the development of fluorescent probes and materials for optical applications.
Mechanism of Action
The mechanism of action of 1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes, including phosphoinositide-3 kinase and matrix metalloproteases . It also modulates the integrated stress pathway, which plays a crucial role in the treatment of inflammatory, musculoskeletal, metabolic, and oncological diseases .
Comparison with Similar Compounds
1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar fused ring structure and exhibit comparable photophysical properties.
Imidazo[1,2-a]pyrazine-8-carboxylates: These compounds are used as inhibitors of various enzymes and have applications in medicinal chemistry.
[1,2,3]Triazolo[1,5-a]pyrazine-8-carboxylates: These compounds are known for their antagonistic properties towards adenosine receptors.
The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers in various fields of research.
Properties
Molecular Formula |
C11H9N5O2 |
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Molecular Weight |
243.22 g/mol |
IUPAC Name |
1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H9N5O2/c1-7-6-9-10(12-3-5-15(9)13-7)16-4-2-8(14-16)11(17)18/h2-6H,1H3,(H,17,18) |
InChI Key |
WIBMWSYKDJSDAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N3C=CC(=N3)C(=O)O |
Origin of Product |
United States |
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